3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methyl-4-(methylthio)phenol with 4-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with cyanide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, although not yet approved for medical use.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
- 4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
- 3-Cyano-4-(3-methylphenoxy)benzenesulfonamide
Uniqueness
This compound is unique due to the presence of both a cyano group and a methylthio group, which can participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry .
Biological Activity
3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyano group, a sulfonamide moiety, and a phenoxy group. Its chemical formula is C14H14N2O3S, and it is classified under sulfonamide derivatives, which are known for their wide range of biological activities.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.
- Case Study : In vitro assays revealed that the compound showed an IC50 value of approximately 6.19 µM against HepG2 liver cancer cells and 5.10 µM against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent for these malignancies .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant antibacterial activity against various strains of bacteria.
- Research Findings : In studies utilizing the agar-well diffusion method, the compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells and bacteria:
- Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through caspase activation pathways, leading to cell cycle arrest and subsequent cell death .
- Antimicrobial Mechanism : The sulfonamide group is known to inhibit bacterial folate synthesis, which is critical for bacterial growth and replication.
Research Findings
A series of experiments have been conducted to elucidate the biological activities of this compound:
Properties
Molecular Formula |
C15H14N2O3S2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-cyano-4-(3-methyl-4-methylsulfanylphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O3S2/c1-10-7-12(3-6-15(10)21-2)20-14-5-4-13(22(17,18)19)8-11(14)9-16/h3-8H,1-2H3,(H2,17,18,19) |
InChI Key |
NRKNWICBOHDTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)C#N)SC |
Origin of Product |
United States |
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